molecular formula C10H13NO2S B1465749 5-Amino-2-ethylsulfanylbenzoic acid methyl ester CAS No. 1248992-18-8

5-Amino-2-ethylsulfanylbenzoic acid methyl ester

Cat. No.: B1465749
CAS No.: 1248992-18-8
M. Wt: 211.28 g/mol
InChI Key: PBLOUACUVKTPMR-UHFFFAOYSA-N
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Description

5-Amino-2-ethylsulfanylbenzoic acid methyl ester is a chemical compound with a molecular structure that includes an amino group, an ethyl sulfanyl group, and a benzoic acid moiety esterified with a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-ethylsulfanylbenzoic acid methyl ester typically involves the following steps:

  • Starting Material: The synthesis begins with 2-ethylsulfanylbenzoic acid.

  • Amination: The carboxylic acid group is converted to an amine group through amination reactions.

  • Esterification: The resulting amino compound is then esterified with methanol to form the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions tailored to industrial processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-ethylsulfanylbenzoic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to remove the nitro group, if present.

  • Substitution: The ethyl sulfanyl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitro derivatives of the compound.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Derivatives with different substituents replacing the ethyl sulfanyl group.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals.

Biology: In biological research, 5-Amino-2-ethylsulfanylbenzoic acid methyl ester can be used as a probe to study biological systems and processes. Its unique structure allows it to interact with specific biomolecules.

Medicine: The compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-Amino-2-ethylsulfanylbenzoic acid methyl ester exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.

Comparison with Similar Compounds

  • 2-Amino-3-ethylsulfanylbenzoic acid methyl ester

  • 3-Amino-4-ethylsulfanylbenzoic acid methyl ester

  • 4-Amino-2-ethylsulfanylbenzoic acid methyl ester

Uniqueness: 5-Amino-2-ethylsulfanylbenzoic acid methyl ester is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical properties and biological activities.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-amino-2-ethylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLOUACUVKTPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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